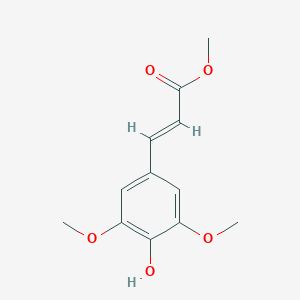
Methyl sinapate
Descripción general
Descripción
Methyl sinapate (MSA) is a hydroxycinnamic acid and a natural UV screening agent . It is found in various plants and is involved in multiple biological processes . The molecular formula of Methyl sinapate is C12H14O5 .
Molecular Structure Analysis
Methyl sinapate has a molecular weight of 238.24 . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds . The structure includes a p-hydroxyphenol moiety with two methoxy substituents at the meta-positions .
Physical And Chemical Properties Analysis
Methyl sinapate has a density of 1.2±0.1 g/cm3, a boiling point of 372.3±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 64.4±3.0 kJ/mol and a flash point of 140.6±20.0 °C .
Aplicaciones Científicas De Investigación
Natural Sunscreen Development
Methyl sinapate is studied for its potential as a natural sunscreen. Its ability to absorb harmful UV radiation makes it a candidate for inclusion in sunscreen formulations. Research has shown that it can undergo a decay pathway leading to a long-lived state, which is beneficial for a sunscreen agent as it indicates stability after UV absorption .
Photoprotective Properties
The photoprotective properties of Methyl sinapate are of great interest. Studies using Zero Kinetic Energy–Pulsed Field Ionization (ZEKE–PFI) photoelectron spectroscopy have provided insights into the decay pathways of its electronically excited states. This research is crucial for designing artificial sunscreen filters with improved photoprotective properties .
Antioxidant Applications
Methyl sinapate derivatives, such as sinapic acid and its esters, are known for their antioxidant properties. These compounds can protect plants and organisms from oxidative stress, suggesting potential applications in developing antioxidant-rich products for health and wellness .
Molecular Spectroscopy
Methyl sinapate is used in molecular spectroscopy studies to understand the internal conversion pathways accessible to this compound. High-resolution laser spectroscopic methods have been employed to observe previously undetected decay pathways, contributing to the knowledge of molecular dynamics .
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyl sinapate is a derivative of a natural sunscreen and its primary targets are the cells that are exposed to UV radiation . It has been found to increase the frequency of cells with chromosome aberrations in the CHO K-1 cells treated with MMC, 4NQO, or UV .
Mode of Action
Methyl sinapate interacts with its targets by absorbing harmful UV radiation . This absorption of UV photons is the first step in a complex process that leads to the protection of cells from the adverse effects of UV exposure . The compound undergoes distinct structural changes upon electronic excitation .
Biochemical Pathways
Methyl sinapate is involved in the phenylpropanoid biosynthesis pathway . This pathway leads to the accumulation of UV-absorbing sinapate esters in plants . The induction of FERULIC ACID 5-HYDROXYLASE 1 (FAH1), a key enzyme in this pathway, depends on the bZIP transcription factors ELONGATED HYPOCOTYL 5 (HY5) and HY5-HOMOLOG (HYH) that function downstream of all three photoreceptors .
Pharmacokinetics
Its ability to absorb uv radiation suggests that it may have good bioavailability when applied topically .
Result of Action
The result of methyl sinapate’s action is the protection of cells from the harmful effects of UV radiation . It achieves this by increasing the frequency of cells with chromosome aberrations, thereby enhancing the cells’ ability to resist damage from UV exposure .
Action Environment
The action of methyl sinapate is influenced by environmental factors such as exposure to UV radiation . Its effectiveness as a sunscreen is also affected by solvent-solute interactions, which can affect the electronic structure and excited-state decay dynamics of the compound .
Propiedades
IUPAC Name |
methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)17-3)7-10(16-2)12(9)14/h4-7,14H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLPYWLKSLVYOI-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl sinapate | |
CAS RN |
20733-94-2 | |
| Record name | Antithiamine factor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020733942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Methyl sinapate has a molecular formula of C12H14O5 and a molecular weight of 238.24 g/mol.
ANone: Yes, several research papers provide spectroscopic data for methyl sinapate, including:
- 13C NMR and Mass Spectrometry Data: [] This study reports the 13C NMR and mass spectral data for methyl sinapate and various synthesized esters.
- UV, IR, 1H, 13C, and 2D NMR Data: [] This research utilizes UV, IR, and various NMR techniques (1H, 13C, 2D) to elucidate the structure of methyl sinapate isolated from Kopsia singapurensis Ridl.
ANone: While specific material compatibility data is not provided in the papers, methyl sinapate's solubility in various organic solvents has been investigated. Studies have determined its solubility in:
- tert-butanol, tert-pentanol, ethyl acetate, and n-hexane: [] This research determined solubilities and thermodynamic properties of dissolution for methyl sinapate in these solvents.
- Eight imidazolium-based ionic liquids: [] This study explored methyl sinapate's solubility in various ionic liquids composed of PF6− and BF4− anions.
ANone: The research primarily focuses on methyl sinapate's potential as a natural antioxidant and its role in plant biology. Further research is needed to explore applications based on its material compatibility and stability under various conditions.
ANone: Hydrolysis of methyl sinapate and other related compounds by FAEs plays a significant role in:
- Biodegradation of plant cell walls: [] FAEs contribute to the breakdown of plant materials by releasing ferulic acid from its esterified forms, including methyl sinapate.
- Improving the digestibility of plant biomass: [] FAEs enhance the enzymatic digestibility of plant cell walls, potentially improving the utilization of plant biomass for various applications.
ANone: Yes, computational chemistry has been employed to investigate the photoprotection mechanism of methyl sinapate:
- Quantum chemical calculations and femtosecond transient absorption spectroscopy: [, ] These studies utilized computational methods alongside experimental techniques to understand the excited-state dynamics of methyl sinapate and its photoisomerization process.
ANone: Several studies highlight the impact of structural modifications on methyl sinapate's properties:
- Hydroxyl group methylation and antioxidant activity: [] This research indicates that methylation of the hydroxyl group on the phenol ring of methyl sinapate decreases its free radical scavenging activity.
- Substitution and UV energy dissipation mechanisms: [] This study reveals that substitution patterns on the aromatic ring of methyl sinapate influence its UV energy dissipation mechanisms, impacting its potential as a sunscreen agent.
- Ester chain length and anti-inflammatory activity: [] This research shows that increasing the ester chain length of sinapic acid esters, including methyl sinapate, generally enhances their anti-inflammatory activity in a rat paw edema model.
A: While specific stability data is limited in the provided research, one study mentions the thermal instability of the cis form of methyl sinapate. [] Further research is needed to comprehensively assess its stability under various storage conditions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



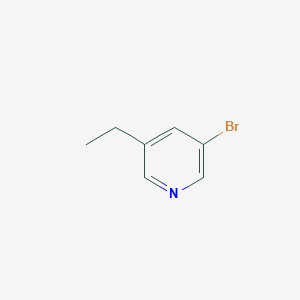

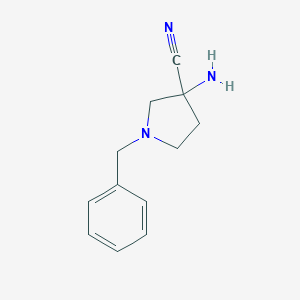

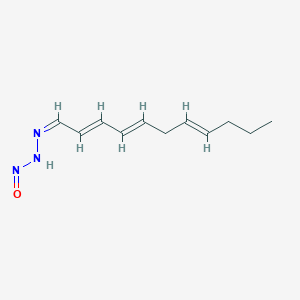
![Pyrrolo[1,2-a]pyrazin-8-ylmethanol](/img/structure/B126822.png)
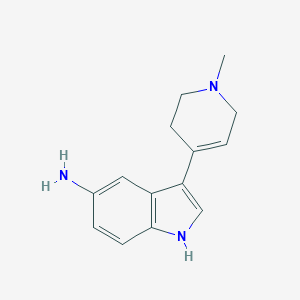

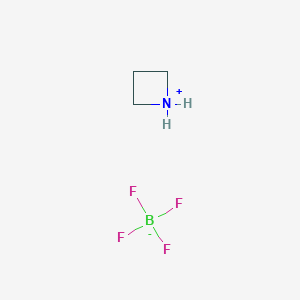
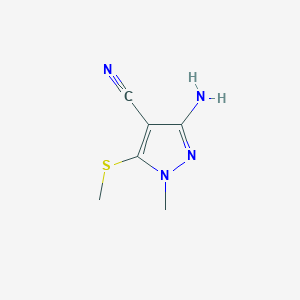

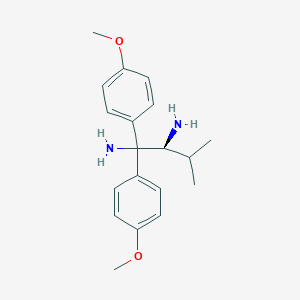
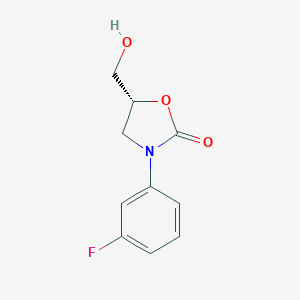
![2-[(2R,3S,6S)-6-ethoxy-3-hydroxy-3,6-dihydro-2H-pyran-2-yl]acetic Acid](/img/structure/B126843.png)